molecular formula C19H17N3OS B15101739 N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Cat. No.: B15101739
M. Wt: 335.4 g/mol
InChI Key: ZCMKIABAILBBDT-UHFFFAOYSA-N
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Description

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a complex organic compound that features a unique combination of a tetrahydronaphthalene moiety, a thiazole ring, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under basic conditions.

Next, the tetrahydronaphthalene moiety is introduced through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then coupled with the thiazole ring through a nucleophilic substitution reaction.

Finally, the pyridine carboxamide group is introduced via an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The tetrahydronaphthalene moiety can be oxidized to form naphthalene derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Naphthalene derivatives.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of protein-ligand interactions.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The thiazole ring and pyridine carboxamide group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
  • 5,6,7,8-Tetrahydro-2-naphthylamine
  • 5,6,7,8-Tetrahydro-2-naphthol

Uniqueness

What sets N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the thiazole ring, in particular, enhances its potential as a pharmacophore in drug design.

Properties

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C19H17N3OS/c23-18(14-7-9-20-10-8-14)22-19-21-17(12-24-19)16-6-5-13-3-1-2-4-15(13)11-16/h5-12H,1-4H2,(H,21,22,23)

InChI Key

ZCMKIABAILBBDT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=NC=C4

Origin of Product

United States

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